molecular formula C18H18O B1251527 (R)-5-Deoxyindenestrol

(R)-5-Deoxyindenestrol

Cat. No. B1251527
M. Wt: 250.3 g/mol
InChI Key: CFWDRXXJJXLZOZ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-Deoxyindenestrol is an organic molecule.

Scientific Research Applications

  • Cancer Therapy and Resistance Mechanisms : A study by Qin et al. (2009) explored the mechanisms of resistance to 5-aza-2'-deoxycytidine in cancer cell lines, which might provide insights into the resistance mechanisms of similar compounds (Qin et al., 2009).

  • Peripheral Serotonin Receptor Targeting : Morelli et al. (2009) investigated the synthesis and biological characterization of novel pyrroloquinoxaline 5-HT(3) receptor ligands, which could be relevant for understanding the peripheral targeting of similar compounds (Morelli et al., 2009).

  • Ligand Identification in Biomedical Sciences : Rosenthal et al. (2019) discussed a receptor-guided design strategy for ligand identification, which could be applicable to the design and identification of ligands similar to "(R)-5-Deoxyindenestrol" (Rosenthal et al., 2019).

  • Intervertebral Disc Repair : Chujo et al. (2006) studied the effects of growth differentiation factor-5 on the intervertebral disc, which might provide insights into the regenerative applications of similar compounds (Chujo et al., 2006).

  • DNA Damage and Potential Biomarkers : Jaruga et al. (2012) discussed DNA damage products as potential biomarkers in human urine for atherosclerosis, which could be relevant to understanding the impact of similar compounds on DNA integrity (Jaruga et al., 2012).

  • Drug Discovery Perspectives : Drews (2000) provided an overview of the historical perspective of drug discovery, which could offer context for the development and application of compounds like "(R)-5-Deoxyindenestrol" (Drews, 2000).

properties

Product Name

(R)-5-Deoxyindenestrol

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

4-[(1R)-3-ethyl-1-methyl-1H-inden-2-yl]phenol

InChI

InChI=1S/C18H18O/c1-3-15-17-7-5-4-6-16(17)12(2)18(15)13-8-10-14(19)11-9-13/h4-12,19H,3H2,1-2H3/t12-/m1/s1

InChI Key

CFWDRXXJJXLZOZ-GFCCVEGCSA-N

Isomeric SMILES

CCC1=C([C@@H](C2=CC=CC=C21)C)C3=CC=C(C=C3)O

Canonical SMILES

CCC1=C(C(C2=CC=CC=C21)C)C3=CC=C(C=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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